molecular formula C25H36N2O B4691348 Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-phenyl-1-piperazinyl)methyl]- CAS No. 66393-54-2

Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-phenyl-1-piperazinyl)methyl]-

Cat. No.: B4691348
CAS No.: 66393-54-2
M. Wt: 380.6 g/mol
InChI Key: JIOUJNZGCFJASH-UHFFFAOYSA-N
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Description

Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-phenyl-1-piperazinyl)methyl]- is a complex organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-phenyl-1-piperazinyl)methyl]- typically involves multi-step organic reactions. The process may start with the preparation of the phenol derivative, followed by the introduction of tert-butyl groups through alkylation reactions. The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the phenol intermediate.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-phenyl-1-piperazinyl)methyl]- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in phenols can be oxidized to form quinones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens or nitro groups. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-phenyl-1-piperazinyl)methyl]- depends on its specific interactions with molecular targets. The phenol group can participate in hydrogen bonding, while the piperazine ring may interact with biological receptors. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-: Lacks the piperazine ring, resulting in different chemical properties.

    Phenol, 4-[(4-phenyl-1-piperazinyl)methyl]-: Lacks the tert-butyl groups, affecting its steric and electronic characteristics.

Uniqueness

Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-phenyl-1-piperazinyl)methyl]- is unique due to the combination of tert-butyl groups and a piperazine ring, which confer distinct steric and electronic properties

Properties

IUPAC Name

2,6-ditert-butyl-4-[(4-phenylpiperazin-1-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N2O/c1-24(2,3)21-16-19(17-22(23(21)28)25(4,5)6)18-26-12-14-27(15-13-26)20-10-8-7-9-11-20/h7-11,16-17,28H,12-15,18H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOUJNZGCFJASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364927
Record name Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-phenyl-1-piperazinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66393-54-2
Record name Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-phenyl-1-piperazinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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